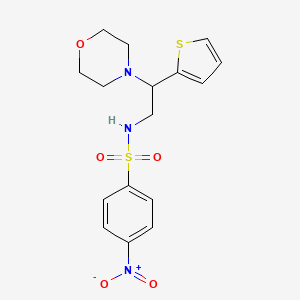
3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide is a complex organic compound featuring a combination of several functional groups such as methoxy, methyl, oxadiazole, thiophene, and pyrazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The key steps include:
Formation of 1H-pyrazole-4-carboxamide: This is achieved by the reaction of a substituted hydrazine with an appropriate β-ketoester under reflux conditions in an acidic medium.
Introduction of the oxadiazole ring: This involves the cyclization of a nitrile oxide intermediate, which can be generated in situ by the reaction of an amidoxime with a chlorinating agent.
Coupling with thiophene: The oxadiazole ring is then coupled with thiophene using palladium-catalyzed cross-coupling reactions under inert atmosphere conditions.
Industrial Production Methods
For industrial-scale production, optimization of the above synthetic route is crucial. Key factors include the selection of solvents, temperature control, and the use of high-yield catalysts. Continuous flow reactors can be employed to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation at the methoxy or thiophene moieties, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically target the pyrazole or oxadiazole rings, potentially yielding dihydropyrazoles or reduced oxadiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or at the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Catalysts like palladium or copper are used in cross-coupling reactions, while Lewis acids can facilitate electrophilic substitutions.
Major Products
The major products formed depend on the specific reagents and conditions used in the reactions. For instance:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Yield of dihydropyrazole derivatives.
Substitution: Varied functionalized aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is explored for its potential as a building block in the synthesis of more complex molecules due to its multifunctional structure.
Biology
In biological studies, derivatives of this compound are investigated for their biological activity, including potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways.
Industry
In industrial applications, such compounds can be used in the development of advanced materials, such as organic semiconductors or novel polymers.
Mécanisme D'action
The mechanism of action of 3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide is typically determined by its interactions with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, thereby modulating their activity.
Pathways Involved: Inhibition or activation of biochemical pathways relevant to its biological activity. For example, it might inhibit a key enzyme in a pathogen's metabolic pathway, thereby exhibiting antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazole-4-carboxamide derivatives
Thiophene-containing compounds
1,2,4-Oxadiazole derivatives
Uniqueness
What makes 3-methoxy-1-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide unique is its combination of functional groups which confer a unique set of chemical reactivity and biological activity profiles, distinguishing it from other similar compounds.
Through this detailed look at this compound, we've explored its synthesis, reactions, and broad range of applications, showcasing its significance in scientific research and industry.
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-24-11-13(19(22-24)26-2)18(25)20-14-7-4-3-6-12(14)10-16-21-17(23-27-16)15-8-5-9-28-15/h3-9,11H,10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUAHQVQIOHEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2470649.png)

![N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2470651.png)


![N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride](/img/structure/B2470656.png)

![2-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-5h,7h,8h-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2470663.png)



![3-(4-ethoxyphenyl)-2-(isopropylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470669.png)

![N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2470671.png)
